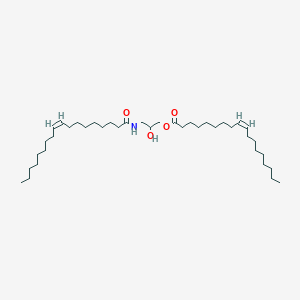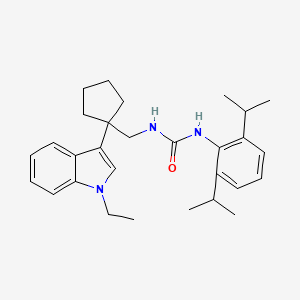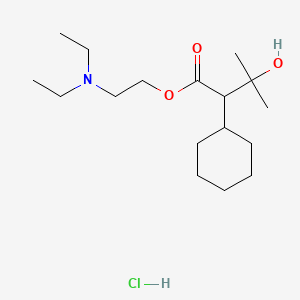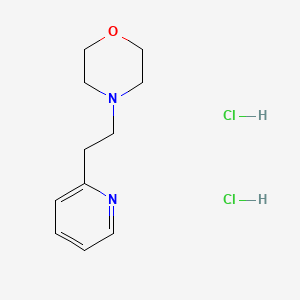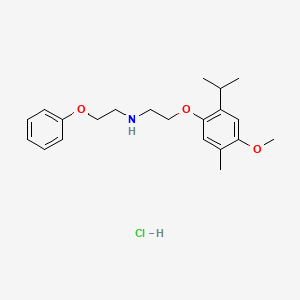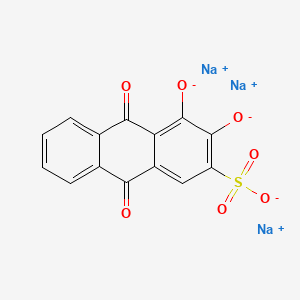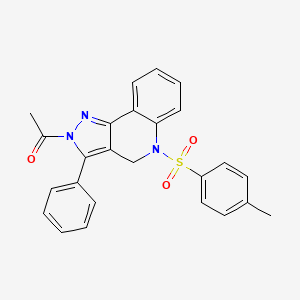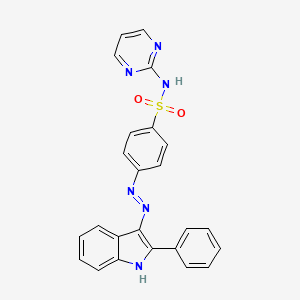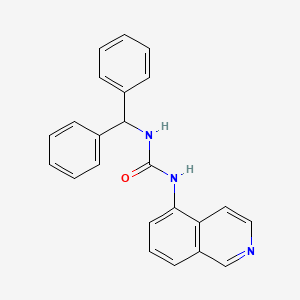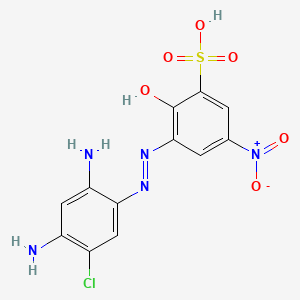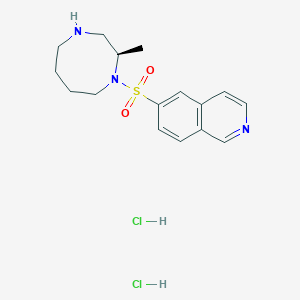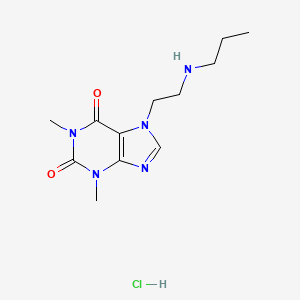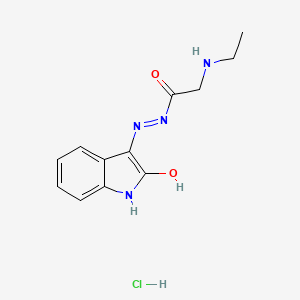
Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound with the molecular formula C12H15ClN4O2. This compound is characterized by the presence of an indoline ring, a hydrazide group, and a glycine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- typically involves the condensation of N-ethylglycine with 2-oxo-3-indolinehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted hydrazides .
Aplicaciones Científicas De Investigación
Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxo-3-indolineglyoxylate: Similar in structure but lacks the hydrazide group.
Glycine, N-(2-furanylcarbonyl)-, methyl ester: Contains a glycine moiety but differs in the attached functional groups
Uniqueness
Glycine, N-ethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
86873-09-8 |
|---|---|
Fórmula molecular |
C12H15ClN4O2 |
Peso molecular |
282.72 g/mol |
Nombre IUPAC |
2-(ethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-2-13-7-10(17)15-16-11-8-5-3-4-6-9(8)14-12(11)18;/h3-6,13-14,18H,2,7H2,1H3;1H |
Clave InChI |
OUDMDWPZASZWIZ-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(=O)N=NC1=C(NC2=CC=CC=C21)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


